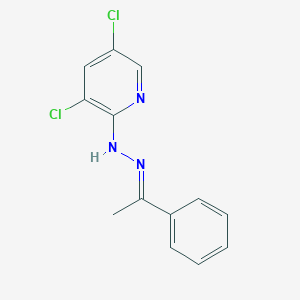![molecular formula C12H8N2OS B5552861 6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)
6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis Techniques : The synthesis of related compounds involves reactions such as the Claisen condensation, reactions with guanidine nitrate, and cyclization processes (Pemawat, Dangi, & Talesara, 2010). Additionally, environmentally friendly synthesis methods using ultrasound-promoted techniques have been reported for similar compounds (Tiwari et al., 2016).
Structural Studies : X-ray crystallography has been utilized to determine the structure of related compounds, providing insights into their molecular configuration (Elokhina et al., 1996).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinones is characterized by the fusion of thiazole and pyrimidinone rings. This unique structure contributes to their chemical properties and potential biological activities.
Chemical Reactions and Properties
Reactivity : These compounds can undergo various chemical reactions, including cyclocondensation and reactions with different chemical reagents, leading to a range of derivatives with diverse properties (Reddy et al., 2010).
Chemical Diversity : The versatility in chemical reactions allows for the synthesis of a wide array of derivatives, each with potentially unique properties and applications.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been instrumental in understanding these aspects (Nagarajaiah & Begum, 2015).
Scientific Research Applications
Antibacterial and Antitubercular Activities
A study by Cai et al. (2016) synthesized novel 5H-thiazolo[3,2-a]pyrimidin-5-ones, exploring their antibacterial and antitubercular activities. The research involved the synthesis of these derivatives through thiophene ring closure, followed by various chemical modifications. Notably, some compounds exhibited significant activities against bacterial and tubercular strains, underscoring the therapeutic potential of 6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives in treating infectious diseases (Cai et al., 2016).
Anticancer Properties
Another dimension of research by Nagaraju et al. (2020) focused on the microwave-assisted synthesis of thiazole/benzothiazole fused pyranopyrimidine derivatives, including those related to the compound . These derivatives were evaluated for their antiproliferative activity against several cancer cell lines. The study identified compounds with selective cytotoxicity towards cancer cells, highlighting the potential of these derivatives in developing anticancer therapies (Nagaraju et al., 2020).
Antioxidant Activity
Research on the antioxidant properties of thiazolo[3,2-a]pyrimidine derivatives was conducted by Kotaiah et al. (2012), demonstrating the synthesis of N-substituted phenyl derivatives with significant radical scavenging activities. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring influenced their antioxidant capacity, suggesting these derivatives' utility in addressing oxidative stress-related conditions (Kotaiah et al., 2012).
Synthesis and Characterization
A study by Akbas et al. (2018) focused on synthesizing and characterizing pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs). This research not only provided insight into the chemical properties of these compounds but also explored their potential as corrosion inhibitors and antioxidants, showcasing the multifaceted applications of thiazolo[3,2-a]pyrimidine derivatives beyond biological activity (Akbas et al., 2018).
Mechanism of Action
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . Therefore, the future directions in this field could involve the design and synthesis of new derivatives of “6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” for various therapeutic applications.
properties
IUPAC Name |
6-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-10(9-4-2-1-3-5-9)8-13-12-14(11)6-7-16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNAIYZCIYSUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)


